molecular formula C6H13ClN2O B1384055 3-Amino-1-ethylpyrrolidin-2-one hydrochloride CAS No. 2059932-38-4

3-Amino-1-ethylpyrrolidin-2-one hydrochloride

Cat. No. B1384055
M. Wt: 164.63 g/mol
InChI Key: IJUZETZCRQBGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-ethylpyrrolidin-2-one hydrochloride is a versatile chemical compound used in scientific research. It serves as a building block for drug synthesis and exhibits potential in various fields like pharmaceuticals, organic chemistry, and materials science. The IUPAC name for this compound is 3-amino-1-ethylpyrrolidin-2-one hydrochloride .


Molecular Structure Analysis

The InChI code for 3-Amino-1-ethylpyrrolidin-2-one hydrochloride is 1S/C6H12N2O.ClH/c1-2-8-4-3-5 (7)6 (8)9;/h5H,2-4,7H2,1H3;1H . This indicates that the compound has a molecular weight of 164.63 .


Physical And Chemical Properties Analysis

3-Amino-1-ethylpyrrolidin-2-one hydrochloride has a molecular weight of 164.63 . It’s stored at room temperature and is in oil form .

Scientific Research Applications

Chemical Reactions and Synthesis Techniques

  • Reactions with Hydroxide Ion : A study on beta-substituted amines revealed that 3-chloro-1-ethylpiperidine reacts with aqueous sodium hydroxide to form various bis-(β-aminoethers), demonstrating the reactivity of similar compounds in basic conditions (Hammer, McCarthy Ali, & Weber, 1973).

  • Synthesis of Hydroxypyrrolidine Derivatives : A technique for synthesizing (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid has been studied, highlighting a process relevant to compounds like 3-Amino-1-ethylpyrrolidin-2-one hydrochloride (Li Zi-cheng, 2009).

  • Enantiomers in Pharmaceutical Compounds : The enantiomers of a quinolonecarboxylic acid class antibacterial agent, structurally related to 3-Amino-1-ethylpyrrolidin-2-one hydrochloride, have been synthesized and evaluated for their activity, demonstrating the importance of stereochemistry in related compounds (Rosen et al., 1988).

  • Thiazolidinones Synthesis : A method for synthesizing thiazolidinones, involving a compound similar to 3-Amino-1-ethylpyrrolidin-2-one hydrochloride, has been developed. This method showed excellent chemoselectivity and is significant for the synthesis of related compounds (Chate et al., 2016).

  • Decarboxylation of α-Amino Acids : A method using 2-cyclohexen-1-one as a catalyst for decarboxylation of α-amino acids provides insights into processes that could be relevant for modifying compounds like 3-Amino-1-ethylpyrrolidin-2-one hydrochloride (Hashimoto et al., 1986).

Analytical and Characterization Techniques

  • HPLC Method for Enantiomeric Purity : A high-performance liquid chromatography (HPLC) method has been developed for determining the enantiomeric purity of a compound structurally similar to 3-Amino-1-ethylpyrrolidin-2-one hydrochloride, demonstrating the analytical techniques used for such compounds (Wang et al., 2015).

  • Polarimetry for Content Determination : A polarimetry method was developed for determining the content of S-2-(aminomethyl)-1-ethylpyrrolidine, a compound similar to 3-Amino-1-ethylpyrrolidin-2-one hydrochloride, illustrating the use of this technique in quality control (Ouyang Xiao, 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .

properties

IUPAC Name

3-amino-1-ethylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-5(7)6(8)9;/h5H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUZETZCRQBGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-ethylpyrrolidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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